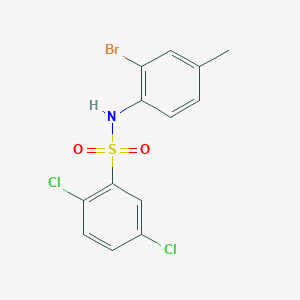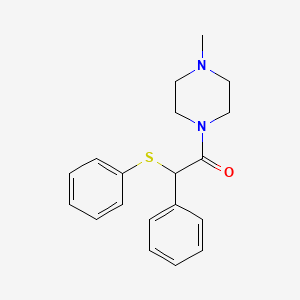
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C18H14N2O5S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-phenoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Chemical Reactions Analysis
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the replacement of the phenoxy group with other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes.
Medicine: Research has explored its potential as an anticancer agent, particularly in the inhibition of tumor growth and proliferation.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells has also been studied, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
2-nitro-N-phenylbenzenesulfonamide: Similar in structure but lacks the phenoxy group, which may affect its reactivity and biological activity.
N-(2-phenoxyphenyl)benzenesulfonamide:
4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide: The nitro group is positioned differently, which can lead to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H14N2O5S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N2O5S/c21-20(22)16-11-5-7-13-18(16)26(23,24)19-15-10-4-6-12-17(15)25-14-8-2-1-3-9-14/h1-13,19H |
InChI Key |
RYBGJIIDADXNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14932270.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14932280.png)
![Methyl 3-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B14932287.png)
![5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B14932311.png)

![N-(3-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932322.png)
![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14932330.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B14932334.png)
![6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932346.png)


![2-[2-(difluoromethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14932368.png)

![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14932383.png)
